Product packaging for FG-5893(Cat. No.:CAS No. 150527-23-4)

FG-5893

Cat. No.: B1672657
CAS No.: 150527-23-4
M. Wt: 465.5 g/mol
InChI Key: NDCPNKXUTJGQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Diphenylbutylpiperazinepyridyl Derivatives in Central Nervous System Pharmacology

The class of diphenylbutylpiperazinepyridyl derivatives has a notable history in central nervous system (CNS) pharmacology, with various compounds demonstrating neuroactive properties. FG-5893 itself is identified as a newly developed diphenylbutylpiperazinepyridyl derivative wikipedia.org. This class is structurally characterized by a pyridine (B92270) ring and a piperazine (B1678402) moiety, linked to a butyl chain containing two 4-fluorophenyl groups nih.gov.

Historically, related diphenyl piperazine derivatives have been synthesized and evaluated for their impact on dopamine (B1211576) systems. For instance, a series of novel diphenyl piperazine derivatives were found to possess potent dopamine uptake inhibitory activities in the central nervous system, showing strong dopamine transporter binding affinity in rat striatal membranes. Some of these compounds exhibited nanomolar range IC50 values, comparable to known potent dopamine uptake inhibitors like GBR12909. This established a precedent for the neuropharmacological relevance of compounds sharing core structural elements with this compound. Other notable compounds within the broader diphenylbutylpiperazine class include amperozide (B1665485) (FG5606), which has been investigated for its antipsychotic properties and its role as a 5-HT2A receptor antagonist.

Significance of this compound within Contemporary Neuroscience Research

This compound holds particular significance in contemporary neuroscience research due to its multifaceted pharmacological profile. Chemically, it is known as 2-[4-[4,4-bis(4-fluorophenyl)butyl]-1-piperazinyl]-3-pyridinecarboxylic acid methyl ester. Research indicates that this compound functions as a 5-HT1A receptor agonist and a 5-HT2 receptor antagonist wikipedia.org. This dual action on serotonin (B10506) receptors suggests a complex modulatory role within serotonergic systems.

Beyond its receptor antagonism and agonism, this compound has been shown to potently inhibit the reuptake of key monoamine neurotransmitters: dopamine, serotonin, and noradrenaline. This triple reuptake inhibition profile contributes to its potential therapeutic effects by increasing the synaptic availability of these neurotransmitters. Studies have further revealed that this compound can increase the release of serotonin and dopamine from perfused frontal cortical and striatal tissue, although its potency in this regard is less than that of compounds like fenfluramine (B1217885) or amphetamine. Notably, this compound also inhibits glutamate-stimulated dopamine release from striatal tissue at nanomolar concentrations.

The compound's potential therapeutic applications are primarily focused on neurological disorders such as anxiety and depression nih.gov. Furthermore, this compound has been identified as an "antialcoholic" or anticraving agent in experimental animal models of alcoholism. Crucially, these effects were observed without significant side effects on cerebral mechanisms responsible for hunger, caloric intake, or motor activity, distinguishing it from some other agents. Its ability to stimulate male rat sexual behavior has also been explored, further highlighting its neuroactive properties wikipedia.org.

The following tables summarize key research findings regarding this compound's effects on neurotransmitter systems:

Table 1: Neurotransmitter Reuptake Inhibition by this compound and Related Derivatives

CompoundNeurotransmitterEffect on ReuptakeReference
This compoundSerotoninPotent Inhibition
This compoundNoradrenalinePotent Inhibition
This compoundDopaminePotent Inhibition
FG5865SerotoninPotent Inhibition
FG5865NoradrenalinePotent Inhibition
FG5865DopaminePotent Inhibition
FG5891SerotoninPotent Inhibition
FG5891NoradrenalinePotent Inhibition
FG5891DopaminePotent Inhibition
FG5909SerotoninPotent Inhibition
FG5909NoradrenalinePotent Inhibition
FG5909DopaminePotent Inhibition

Table 2: Receptor and Neurotransmitter Modulation by this compound

Mechanism of ActionSpecific EffectConcentration/ContextReference
Serotonin Receptor Modulation5-HT1A Receptor AgonismN/A wikipedia.org
Serotonin Receptor Modulation5-HT2 Receptor AntagonismN/A wikipedia.org
Neurotransmitter ReleaseIncreased Serotonin ReleaseFrom perfused frontal cortical and striatal tissue
Neurotransmitter ReleaseIncreased Dopamine ReleaseFrom perfused frontal cortical and striatal tissue
Dopamine Release InhibitionInhibition of Glutamate-stimulated Dopamine ReleaseNanomolar concentrations in striatal tissue
Behavioral Effects (Preclinical)Stimulation of Male Rat Sexual Behavior0.1-6.0 mg kg-1 in male rats wikipedia.org
Anti-craving Properties"Antialcoholic" or Anticraving in Experimental ModelsWithout significant side effects on hunger/motor activity

Current State of Preclinical Investigation for Novel Neuroactive Agents

The discovery of novel neuroactive agents is a dynamic and often empirical process within preclinical investigation. While rational therapeutic hypotheses are being pursued, many neuroactive drugs have historically been discovered through unexpected behavioral observations. Contemporary neuroscience research leverages advanced methodologies to identify and characterize new compounds. It is now possible to investigate drug actions at the level of individual neurons and receptors, providing a deeper understanding of their mechanisms iu.edu.

Automated technologies, particularly large-scale behavior-based chemical screens in model organisms like zebrafish, are enabling a new phase of discovery-based research in CNS pharmacology. These screens aim to identify compounds with novel structures, targets, and functions, serving as powerful tools for understanding CNS signaling pathways. While direct translation from animal models to human clinical utility presents challenges, the molecular genetic similarities across species suggest that some of these compounds will have translational value.

Preclinical efforts are actively exploring neuroactive drugs for a range of conditions, including epilepsy and glioblastoma, often focusing on repurposing existing drugs or identifying agents with novel mechanisms of action. The overarching goal in neuropharmacology is to integrate knowledge of a drug's action from its cellular and molecular mechanisms to its effects on brain circuitry and ultimately, human behavior, to develop effective therapeutic compounds nih.gov. This compound's preclinical studies, demonstrating its specific receptor and transporter interactions and its potential in models of neurological disorders, exemplify this ongoing investigative frontier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29F2N3O2 B1672657 FG-5893 CAS No. 150527-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F2N3O2/c1-34-27(33)25-4-2-14-30-26(25)32-18-16-31(17-19-32)15-3-5-24(20-6-10-22(28)11-7-20)21-8-12-23(29)13-9-21/h2,4,6-14,24H,3,5,15-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCPNKXUTJGQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164565
Record name FG 5893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150527-23-4
Record name FG 5893
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150527234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FG 5893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FG-5893
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QR7EI62WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Structural Analogue Development of Fg 5893

Strategic Approaches for Chemical Synthesis of FG-5893

The synthesis of complex organic molecules like this compound typically involves multi-step approaches that integrate various chemical reactions to assemble the final structure. While specific, detailed synthetic pathways and their explicit rationales for this compound are not widely disclosed in publicly available research, the compound's structural features suggest common strategies employed in medicinal chemistry for similar compounds.

Potential for Optimized Synthetic Protocols

Given the complexities and cost implications associated with the custom synthesis of this compound, there is inherent potential for the development of optimized synthetic protocols. Optimization efforts in synthetic chemistry typically focus on several key areas:

Improved Reaction Yields: Enhancing the efficiency of each reaction step to maximize the conversion of starting materials to desired products.

Green Chemistry Principles: Employing more environmentally benign reagents, solvents, and catalysts, and minimizing hazardous byproducts.

Scalability: Developing methods that are readily transferable from laboratory scale to industrial production, which often involves optimizing reaction conditions (e.g., temperature, pressure, concentration) and purification processes.

Stereochemical Control: Although this compound is achiral, for other complex molecules, controlling stereochemistry is paramount, and optimized protocols would address this. wikipedia.orgmims.com

The ongoing research into synthetic methodologies for related chemical scaffolds, such as palladium-catalyzed reactions for pyridine (B92270) derivatives or new routes for diphenylbutyl bromides, indicates active areas where advancements could potentially be applied to optimize the synthesis of compounds like this compound. uni.luzhanggroup.org

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, elucidating how modifications to a chemical structure influence its biological activity. For this compound, SAR investigations have focused on its dual agonistic and antagonistic properties at serotonin (B10506) receptors and its relationship to other diphenylbutylpiperazine compounds.

Systematic Exploration of Structural Modifications

This compound is a congener of FG-5865, both being diphenylbutylpiperazinepyridinyl derivatives that share a similar core structure. A notable systematic structural modification between these two compounds lies in the pyridine-3-substituent: this compound features a methyl carboxylate group, while FG-5865 possesses a carboxamide group. guidetopharmacology.orgwikipedia.orgcenmed.com Despite this difference, both compounds exhibit "very high and essentially equipotent affinities for both 5-HT1A and 5-HT2 receptors," suggesting that this specific modification at the pyridine-3 position does not significantly alter their dual receptor binding profile.

Further insights into structural modifications come from comparisons with established reference compounds. Studies have contrasted the effects of this compound and FG-5865 with 8-OH-DPAT, a prototype 5-HT1A receptor agonist, and pindolol (B1678383), a 5-HT1A receptor antagonist. uni.lu For instance, higher doses of this compound were required to elicit certain behavioral effects compared to 8-OH-DPAT, indicating differences in potency or receptor engagement mechanisms. uni.lu

Design Principles for Modulating Receptor Affinity and Selectivity

The dual 5-HT1A agonism and 5-HT2 antagonism of this compound represents a specific design principle aimed at modulating serotonergic neurotransmission for potential therapeutic applications, particularly as an anxiolytic or antidepressant. guidetopharmacology.orguni.luciteab.com This mixed affinity profile is a key characteristic that distinguishes it from compounds with selective affinities for a single receptor subtype.

General design principles for modulating receptor affinity and selectivity within arylpiperazine derivatives, to which this compound belongs, include:

Spacer Chain Length: The length of the alkyl chain connecting the piperazine (B1678402) moiety to other structural elements can significantly influence receptor binding. For arylpiperazines, a spacer of two to four methylene (B1212753) groups is often considered optimal for affinity and selectivity. This compound incorporates a four-carbon butyl chain in its diphenylbutyl moiety. ontosight.ai

Substituents on Aromatic/Heteroaromatic Rings: The nature and position of substituents on the aryl or heteroaryl groups (e.g., the fluorophenyl rings and the pyridine ring in this compound) can modulate lipophilicity, electronic properties, and steric interactions, all of which are critical for receptor binding. The presence of fluorine atoms, for example, is a common strategy to enhance metabolic stability and influence binding interactions.

Terminal Group Variation: The chemical nature of the terminal group attached to the piperazine, such as the methyl carboxylate on the pyridine ring in this compound, plays a crucial role in defining the compound's pharmacological profile. The comparison between this compound (ester) and FG-5865 (amide) exemplifies how subtle changes in this region can maintain a similar dual affinity.

Investigation of Related Diphenylbutylpiperazine Compounds

This compound is structurally related to a broader class of compounds known as diphenylbutylpiperazines and diphenylbutylpiperidines. This class encompasses several well-known agents, primarily typical antipsychotic drugs developed by Janssen Pharmaceutica, which are characterized by a 4,4-diphenylbutyl chain linked to a piperidine (B6355638) or piperazine ring. nih.gov

Key related compounds include:

Pimozide: A typical antipsychotic that blocks dopaminergic receptors. mims.comnih.gov

Fluspirilene: Another potent, long-acting typical antipsychotic. wikipedia.orgnih.gov

Penfluridol: A highly potent, long-acting first-generation antipsychotic. wikipedia.orgnih.gov

Clopimozide: A potent diphenylbutylpiperidine antipsychotic, though never marketed. wikipedia.orgnih.gov

While these related compounds primarily target dopamine (B1211576) receptors, their shared diphenylbutylpiperazine/piperidine scaffold highlights a versatile structural motif in medicinal chemistry. This compound and its congener FG-5865 distinguish themselves within this broader class by their specific incorporation of a pyridinyl moiety and their unique dual 5-HT1A agonism and 5-HT2 antagonism, rather than primary dopaminergic activity. Vanoxerine, a piperazine derivative and dopamine reuptake inhibitor, also shares the 4,4-bis(4-fluorophenyl)butyl substructure, further demonstrating the utility of this chemical backbone in designing compounds with diverse pharmacological actions. wikipedia.org

Molecular Pharmacology and Receptor Binding Dynamics of Fg 5893

Quantitative Analysis of Ligand-Receptor Interactions

The interaction of FG-5893 with serotonin (B10506) receptors has been quantitatively analyzed to determine its binding affinities and characterize its profile across different receptor subtypes.

This compound demonstrates high affinity for both 5-HT1A and 5-HT2A receptors. Specifically, a Ki value of 1.8 nM has been reported for its binding to the 5-HT1A receptor mdpi-res.com. While this compound is consistently described as having high affinity for 5-HT2A receptors, and also acting as a 5-HT2C antagonist, explicit Ki values for 5-HT2A and 5-HT2C receptors were not consistently detailed in the available literature escholarship.orgplos.org.

Table 1: Reported Binding Affinities (Ki Values) for this compound

Receptor SubtypeKi Value (nM)Reference
5-HT1A1.8 mdpi-res.com
5-HT2AHigh Affinity (Value not explicitly reported) plos.org
5-HT2CNot explicitly reported

This compound is characterized as a 5-HT1A receptor agonist and a 5-HT2 receptor antagonist escholarship.orgwisconsin.edumdpi.com. Its antagonistic properties extend to both 5-HT2A and 5-HT2C receptor subtypes shvartsmanlab.comnih.gov. This dual profile suggests a complex modulation of serotonergic neurotransmission. The high co-expression of 5-HT1A and 5-HT2A receptors in the neocortex indicates that the blockade of 5-HT2A receptors by compounds like this compound may enhance 5-HT1A receptor-mediated neurotransmission in cortical and limbic regions maranasgroup.comfrontiersin.org.

Table 2: Binding Profile of this compound across Serotonin Receptor Subtypes

Receptor SubtypeModulatory ActionReference
5-HT1AAgonist escholarship.orgwisconsin.edumdpi.com
5-HT2AAntagonist escholarship.orgwisconsin.edumdpi.comshvartsmanlab.comnih.govmaranasgroup.comfrontiersin.org
5-HT2CAntagonist shvartsmanlab.comnih.gov

Determination of Binding Affinities (Ki values) for Serotonin Receptors

Functional Characterization of Receptor Modulatory Actions

This compound's functional effects stem from its specific agonistic and antagonistic actions on serotonin receptor subtypes.

As a 5-HT1A receptor agonist, this compound is understood to engage with both presynaptic autoreceptors and postsynaptic heteroreceptors maranasgroup.combiorxiv.org. Presynaptic 5-HT1A autoreceptors, located on the soma and dendrites of serotonergic neurons in the raphe nuclei, inhibit neuronal firing and reduce serotonin release upon activation maranasgroup.combiorxiv.orgmdpi.com. This mechanism contributes to the self-regulation of the serotonergic system, partially inhibiting adenylate cyclase activity and activating G protein-dependent rectifying potassium channels (GIRK), leading to hyperpolarization and reduced neuronal activity maranasgroup.comnih.gov. Postsynaptic 5-HT1A heteroreceptors are found in regions such as the hippocampus, septum, amygdala, and corticolimbic areas, where they modulate downstream GABAergic, glutamatergic, and cholinergic transmission escholarship.orgmaranasgroup.comnih.gov. The activation of these postsynaptic receptors is implicated in various physiological and behavioral effects, including the stimulation of male rat sexual behavior observed with this compound treatment mdpi.com.

This compound acts as an antagonist at the 5-HT2A receptor escholarship.orgwisconsin.edumdpi.comshvartsmanlab.comnih.govmaranasgroup.comfrontiersin.org. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol, and subsequent calcium release and protein kinase C activation. Antagonism of the 5-HT2A receptor by compounds like this compound can block these intracellular signaling cascades. This action is significant as 5-HT2A receptors are highly expressed in the cerebral cortex, particularly in layer V pyramidal neurons, influencing cognitive functions, learning, and memory. The blockade of 5-HT2A receptors is associated with antipsychotic and antidepressant properties and may enhance 5-HT1A receptor-mediated neurotransmission, contributing to beneficial effects maranasgroup.comfrontiersin.org.

Mechanisms of 5-HT1A Receptor Agonism

Computational Modeling and Molecular Dynamics in Receptor Engagement

Computational modeling and molecular dynamics (MD) simulations are powerful tools in pharmacology for understanding ligand-receptor interactions at an atomic level. These methods allow researchers to predict binding poses, assess the stability of ligand-receptor complexes, and elucidate conformational changes that occur upon binding. MD simulations track the physical movement of atoms and molecules over time, providing insights into structural, dynamical, and thermodynamical properties of molecular systems, including biomolecules like proteins and membranes wisconsin.edufrontiersin.org.

For G protein-coupled receptors (GPCRs), such as the serotonin receptors targeted by this compound, computational approaches can model how ligands bind to specific pockets, the subsequent conformational transitions of the receptor, and the activation or inhibition of downstream signaling pathways biorxiv.org. While the general principles and applications of computational modeling in understanding ligand-receptor dynamics are well-established and widely used in drug discovery maranasgroup.com, specific detailed computational modeling or molecular dynamics studies explicitly focusing on the engagement of this compound with its target receptors were not found in the provided search results. Such studies, if conducted, would offer precise insights into the molecular mechanisms governing this compound's dual agonistic and antagonistic actions.

Prediction of Binding Conformations and Key Residue Interactions

While the high binding affinities of this compound for 5-HT1A and 5-HT2A receptors have been established, detailed research findings specifically predicting the precise binding conformations and identifying key residue interactions of this compound within these receptors are not extensively documented in the publicly available literature. General mechanisms of ligand binding to G protein-coupled receptors (GPCRs), such as the 5-HT1A and 5-HT2A receptors, involve interactions with residues within the transmembrane helices (TMs) and loops, often including hydrogen bonds, salt bridges, and hydrophobic interactions nih.gov. Key residues like Asp3.32 (D116 in 5-HT1A) are commonly involved in anchoring protonated amines of ligands, and aromatic residues in TM6 (e.g., W6.48, F6.51, F6.52) contribute to the binding pocket and ligand recognition. However, specific computational or experimental data detailing these interactions for this compound were not found.

Elucidation of Ligand-Induced Receptor Conformational Changes

Neurotransmitter System Modulation by Fg 5893

In Vitro Investigations of Neurotransmitter Transporter Modulation

In vitro studies have provided insights into FG-5893's effects on neurotransmitter reuptake and release mechanisms.

This compound has been found to potently inhibit the uptake of serotonin (B10506) (5-HT), noradrenaline (norepinephrine), and dopamine (B1211576) in rat brain synaptosomes nih.gov. These investigations utilized synaptosomes prepared from specific brain regions: frontal cortex for serotonin, cortex for noradrenaline, and striatum for dopamine nih.gov. This indicates that this compound acts as a reuptake inhibitor for all three major monoamine neurotransmitters.

Table 1: In Vitro Neurotransmitter Reuptake Inhibition by this compound

NeurotransmitterBrain Region (Rat Synaptosomes)Effect on Reuptake
SerotoninFrontal CortexPotent Inhibition
NoradrenalineCortexPotent Inhibition
DopamineStriatumPotent Inhibition

Beyond reuptake inhibition, in vitro studies have also characterized this compound's influence on neurotransmitter release. This compound has been observed to increase the release of serotonin and dopamine from perfused frontal cortical and striatal tissue nih.gov. However, the extent of this release was noted to be considerably less than that induced by compounds such as fenfluramine (B1217885) or amphetamine nih.gov.

Table 2: In Vitro Neurotransmitter Release Enhancement by this compound

NeurotransmitterTissue (Rat Perfused)Effect on ReleaseRelative Potency
SerotoninFrontal Cortical TissueIncreased ReleaseLess than Fenfluramine/Amphetamine nih.gov
DopamineStriatal TissueIncreased ReleaseLess than Fenfluramine/Amphetamine nih.gov

Inhibition of Serotonin, Noradrenaline, and Dopamine Reuptake Mechanisms

Impact on Glutamatergic Neurotransmission

This compound also exerts modulatory effects on glutamatergic neurotransmission, specifically concerning dopamine release.

Research has shown that this compound inhibits glutamate-stimulated dopamine release from striatal tissue nih.gov. This inhibitory effect was observed at nanomolar concentrations of this compound, indicating a high potency in modulating this specific neurochemical pathway nih.gov.

In Vivo Neurochemical Analysis of Serotonergic Systems

In vivo investigations have further elucidated this compound's effects, particularly on serotonergic systems within the central nervous system.

In studies conducted in rats, this compound dose-dependently decreased both the synthesis and the metabolism/turnover of 5-hydroxytryptamine (5-HT) nih.gov. This effect was comparable in magnitude to that produced by 8-hydroxy-2-(di-n-propylamino)tetralin, a known 5-HT1A receptor agonist nih.gov. Notably, pretreatment with reserpine (B192253) did not prevent the this compound-induced reduction in 5-HT synthesis rate nih.gov.

Furthermore, in vivo microdialysis experiments revealed that this compound caused a marked and dose-dependent decrease of 5-HT release in the ventral hippocampus nih.gov. This reduction in 5-HT release was reversed by pretreatment with the 5-HT1A receptor antagonist, (-)-pindolol nih.gov. However, local administration of this compound did not directly affect 5-HT release, suggesting its in vivo effects on 5-HT release are likely mediated by indirect mechanisms, such as stimulation of 5-HT1A autoreceptors in the raphe nuclei nih.gov.

Table 3: In Vivo Effects of this compound on Serotonergic Systems

Neurochemical IndexBrain Region (Rat)Effect of this compoundReversal by Antagonist
5-HT SynthesisWhole BrainDecreased (Dose-Dependent) nih.govNot prevented by Reserpine nih.gov
5-HT Metabolism/TurnoverWhole BrainDecreased (Dose-Dependent) nih.govN/A
5-HT ReleaseVentral HippocampusDecreased (Dose-Dependent) nih.gov(-)-Pindolol (5-HT1A antagonist) nih.gov

Microdialysis Studies of Serotonin Release in Specific Brain Regions

Microdialysis is a robust in vivo technique employed to measure extracellular levels of neurotransmitters, including serotonin (5-HT), in specific brain regions of conscious animals nih.govnih.govconicet.gov.ar. This method involves implanting a microdialysis probe into a target brain area, allowing for the collection of substances that diffuse across a semipermeable membrane into a perfusate, which is then analyzed conicet.gov.ar.

While specific microdialysis studies directly quantifying serotonin release modulated by this compound across various brain regions are not extensively detailed in the provided literature, the known pharmacological actions of this compound allow for inferential understanding. As a potent 5-HT1A receptor agonist, this compound's activation of presynaptic 5-HT1A autoreceptors is expected to lead to a reduction in serotonergic transmission through the inhibition of 5-HT release in nerve terminals researchgate.netwikipedia.org. This mechanism suggests that administration of this compound would likely result in decreased extracellular serotonin levels in brain regions innervated by serotonergic neurons, a phenomenon that could be observed via microdialysis.

General microdialysis research has demonstrated that extracellular 5-HT levels in regions such as the basolateral amygdaloid nucleus and the prefrontal cortex are significantly increased under conditions of psychological stress nih.gov. Furthermore, the technique has been instrumental in showing that substances like amphetamine and cocaine can increase dopamine and serotonin release in the brain conicet.gov.ar. These examples highlight the utility of microdialysis in assessing neurotransmitter dynamics, providing a framework for understanding how this compound's agonistic action at presynaptic 5-HT1A receptors could influence serotonin efflux in specific brain areas.

Differentiation of Presynaptic and Postsynaptic 5-HT1A Receptor Activation

A key aspect of this compound's pharmacological profile is its differential activity at presynaptic and postsynaptic 5-HT1A receptors. Research indicates that this compound acts as a potent stimulator of presynaptic 5-HT1A receptors, while demonstrating less activity at postsynaptic sites nih.gov.

5-HT1A receptors are widely distributed in the brain, existing as both presynaptic inhibitory autoreceptors and postsynaptic heteroreceptors nih.gov. Presynaptic 5-HT1A autoreceptors are located on the soma and dendrites of serotonergic neurons, particularly in the raphe nuclei. Their activation leads to a decrease in the firing rate of these neurons and, consequently, a reduction in serotonin release into the synaptic cleft in terminal fields researchgate.netwikipedia.org. This inhibitory effect on serotonin release is a critical regulatory mechanism within the serotonergic system researchgate.net.

Preclinical Pharmacological Effects of Fg 5893 in Animal Models

Pharmacological Characterization in Rodent Behavioral Paradigms

Studies in Animal Models of Anxiety-Related Behaviors

FG-5893 has demonstrated potent anxiolytic-like effects in rodent models. It significantly inhibited ultrasound vocalization in rat pups at a dose of 0.3 mg/kg. uni.lu Furthermore, in mature animals, this compound (0.1 mg/kg) was effective in inhibiting a passive avoidance response. uni.lu At higher doses (1 mg/kg), this compound also exhibited antidepressant-like properties, as evidenced by a reduction in immobility time in the forced-swim test. uni.lu

Investigations in Animal Models of Sexual Behavior

Studies in male rats have revealed that this compound potently stimulates sexual behavior. Treatment with this compound, across a dose range of 0.1 to 6.0 mg/kg, led to a decrease in the number of mounts and intromissions required to elicit ejaculation. wikipedia.org It also significantly shortened the ejaculation latency. wikipedia.org The stimulatory effects were dose-dependent, reaching a maximum at 3.0 mg/kg. wikipedia.org

The pro-sexual effects of this compound are mediated through its 5-HT1A receptor agonistic activity, as pretreatment with (+/-)-pindolol (0.5 mg/kg), a selective 5-HT1A receptor antagonist, completely antagonized the stimulatory effects of this compound (1 mg/kg) on male sexual behavior. wikipedia.org

Table 1: Effects of this compound on Male Rat Sexual Behavior wikipedia.org

ParameterEffect of this compound (0.1-6.0 mg/kg)Dose for Maximum EffectAntagonism by (+/-)-Pindolol
Number of Mounts to EjaculationDecreased3.0 mg/kgComplete
Number of Intromissions to EjaculationDecreased3.0 mg/kgComplete
Ejaculation LatencyShortened3.0 mg/kgComplete

Additionally, the behavioral action of this compound was compared to 8-hydroxy-2(di-n-propyl-amino)tetralin (8-OH-DPAT), a prototype 5-HT1A receptor agonist, on components of the 'serotonin behavior syndrome'. A 100 times higher dose of this compound (10 mg/kg) was required to elicit flat body posture compared to 8-OH-DPAT, while forepaw treading was not observed with this compound. wikipedia.org Lower lip retraction, however, was elicited by the lowest doses of both this compound (0.1 mg/kg) and 8-OH-DPAT (0.03 mg/kg). wikipedia.org

Assessment in Animal Models of Alcohol-Related Behaviors

The efficacy of this compound in modulating alcohol consumption has been investigated in different animal models. In genetic alcohol-preferring (P) rats, this compound was found to be without effect on alcohol ingested. nih.gov In contrast, this compound has been shown to suppress alcohol drinking in cyanamide-treated rats. nih.govzhanggroup.orgciteab.comiu.edu This suggests a differential efficacy depending on the specific animal model of alcohol preference.

Neurophysiological and Neuroendocrine Response Assessments

Analysis of Central Nervous System Mediated Physiological Responses

This compound induces several central nervous system (CNS) mediated physiological responses. It dose-dependently reduced body temperature, an effect that was inhibited by pretreatment with (+/-)-pindolol. uni.lu this compound (0.1 mg/kg) also significantly inhibited head twitch behavior induced by DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane). uni.lu While this compound could induce parts of the 5-HT behavioral syndrome, this occurred only at very high doses (5 and 10 mg/kg). uni.lu Furthermore, in rats with lesions in the dorsal raphe nucleus, this compound increased locomotor activity, but it did not affect locomotor activity in median-raphe-lesioned animals. bmrb.io

Evaluation of Neuroendocrine System Interactions

This compound has been shown to interact with the neuroendocrine system. At increased doses (1 mg/kg), this compound elicited corticosterone (B1669441) release in rats. uni.lu

Comparative Pharmacological Studies with Reference Compounds

Differentiation from Prototype 5-HT1A Receptor Agonists (e.g., 8-OH-DPAT)

Comparative studies with 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a prototype 5-HT1A receptor full agonist, highlight key differences in their pharmacological profiles, particularly concerning the induction of components of the "serotonin behavior syndrome." nih.govwikipedia.org

As shown in Table 1, a significantly higher dose of this compound (10 mg/kg) was required to elicit flat body posture compared to 8-OH-DPAT. nih.gov Notably, forepaw treading, a behavior readily induced by 8-OH-DPAT, was never observed following this compound administration. nih.govoup.com Both compounds, however, elicited lower lip retraction at relatively low doses (0.1 mg/kg for this compound and 0.03 mg/kg for 8-OH-DPAT). nih.gov This suggests that while both compounds interact with 5-HT1A receptors, their downstream behavioral effects and potencies for inducing specific serotonin (B10506) syndrome components differ.

Table 1: Comparative Effects of this compound and 8-OH-DPAT on Serotonin Behavior Syndrome Components in Rats

Behavioral ComponentThis compound Effective Dose (mg/kg)8-OH-DPAT Effective Dose (mg/kg)Notes
Flat Body Posture100.1This compound required 100 times higher dose. nih.gov
Forepaw TreadingNot observedInducedThis compound did not elicit this behavior. nih.govoup.com
Lower Lip Retraction0.10.03Elicited by lowest doses of both compounds. nih.gov

Interaction with Serotonin Receptor Antagonists (e.g., Pindolol)

This compound's pharmacological actions are sensitive to antagonism by serotonin receptor antagonists, particularly pindolol (B1678383). Pindolol is recognized as a nonselective beta blocker that also acts as an antagonist of the serotonin 5-HT1A receptor, with a preferential blocking effect on inhibitory 5-HT1A autoreceptors. wikipedia.org It has been characterized as a weak partial agonist and antagonist at human 5-HT1A receptors. nih.gov

Pretreatment with (+/-)-pindolol at a dose of 0.5 mg/kg completely antagonized the stimulatory effects of this compound (1 mg/kg) on male sexual behavior in rats. nih.gov This indicates that the pro-sexual effects of this compound are mediated via 5-HT1A receptor activation. Additionally, the this compound-induced reduction in body temperature was inhibited by pretreatment with pindolol. nih.gov In the context of the serotonin behavior syndrome, pindolol was observed to reduce flat body posture elicited by 8-OH-DPAT and entirely eradicate the flat body posture induced by this compound. nih.gov These interactions underscore the involvement of 5-HT1A receptors in the observed preclinical effects of this compound.

Table 2: Interaction of this compound with Pindolol in Animal Models

Effect of this compoundPindolol Pretreatment (0.5 mg/kg)Outcome
Stimulation of male rat sexual behavior (1 mg/kg)Complete antagonismPindolol entirely blocked the stimulatory effects. nih.gov
Reduction in body temperatureInhibitionPindolol reduced the hypothermic effect. nih.gov
Flat body posture inductionComplete eradicationPindolol prevented or reversed the flat body posture induced by this compound. nih.gov

Future Directions and Advanced Research Considerations for Fg 5893

Elucidation of Downstream Signaling Pathways Activated by FG-5893

The primary known mechanism of action for this compound involves its agonistic activity at 5-HT1A receptors and antagonistic effects at 5-HT2 receptors medkoo.comnih.gov. The activation of post-synaptic 5-HT1A receptors is known to modulate various downstream neurotransmitter systems, including GABAergic, glutamatergic, and cholinergic transmission researchgate.netnih.gov. Specifically, 5-HT1A receptors play a role in regulating the release of acetylcholine (B1216132) in the medial septum, glutamate (B1630785) in the prefrontal cortex, and dopamine (B1211576) in the ventral tegmental area nih.gov. Activation of 5-HT1A receptors typically leads to the inhibition of adenylate cyclase through Gαi protein coupling nih.gov. Furthermore, the blockade of 5-HT2A receptors, as exhibited by this compound, may enhance 5-HT1A receptor-mediated neurotransmission in cortical and limbic regions, an effect associated with antidepressant efficacy nih.gov. Despite these known interactions, the precise downstream signaling cascades activated by this compound in various physiological and pathological contexts, particularly in animal models where its effects are observed (e.g., in modulating sexual behavior), are not yet fully elucidated nih.govresearchgate.net. Future research should aim to map these intricate signaling networks using advanced cellular and molecular techniques to provide a more complete picture of its pharmacological effects.

Identification of Additional Molecular Targets Beyond Serotonin (B10506) Receptors

While this compound is primarily characterized by its serotonin receptor modulating properties (5-HT1A agonist/5-HT2 antagonist) medkoo.comnih.gov, emerging evidence suggests the potential for broader molecular interactions. Compounds structurally similar to this compound have been implicated in modulating various neurotransmitter systems ontosight.ai. Notably, this compound has been grouped with other diphenylbutylpiperazines that are considered serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), also known as triple reuptake inhibitors wikipedia.org. This classification implies that this compound may also inhibit the reuptake of norepinephrine (B1679862) and dopamine, thereby increasing their extracellular concentrations and enhancing adrenergic and dopaminergic neurotransmission wikipedia.org. This potential for multi-target activity beyond serotonin receptors, particularly involving dopamine and norepinephrine transporters, represents a significant area for future investigation. Comprehensive target profiling and off-target screening assays are necessary to fully identify and characterize all molecular targets and their functional implications, which could reveal novel therapeutic avenues or explain observed pharmacological effects.

Development of Novel Animal Models for Deeper Mechanistic Insights

This compound has been utilized in pharmacological animal models to study conditions such as premature ejaculation, where it acts as a 5-HT1A receptor agonist, and in models of alcoholism nih.govnih.govresearchgate.net. While these models have provided initial insights into its behavioral effects, a deeper understanding of the underlying mechanisms requires the development of more sophisticated animal models researchgate.net. Future research could focus on developing genetically modified animal models or employing advanced behavioral paradigms that allow for precise manipulation and observation of specific neural circuits and molecular pathways. The integration of cutting-edge neuroimaging techniques and in vivo electrophysiology with behavioral studies in these novel models could provide unparalleled mechanistic insights into how this compound exerts its effects. Furthermore, the burgeoning field of computational biology offers opportunities for developing virtual animal models, such as those leveraging generative AI (e.g., AnimalGAN), to generate synthetic data and reduce reliance on traditional animal testing, which could complement and guide future in vivo studies for this compound fda.gov.

Integration of Multi-Omics Data for Comprehensive Pharmacological Understanding

A comprehensive pharmacological understanding of this compound necessitates the integration of multi-omics data. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a holistic perspective on complex biological processes and can reveal intricate interplays between different molecular layers jddtonline.infopharmafeatures.com. By combining data from these diverse sources, researchers can gain insights into how this compound influences gene expression, protein profiles, and metabolic pathways, thereby uncovering causal relationships and identifying potential biomarkers or novel therapeutic targets jddtonline.infopharmafeatures.com. For a compound with complex pharmacology like this compound, integrating multi-omics data could elucidate systemic responses to its action, identify compensatory mechanisms, and reveal previously unappreciated effects on cellular physiology. This integrated approach can bridge the gap between genotype and phenotype, providing a more complete picture of this compound's impact at a systems level.

Strategies for Optimizing Selectivity and Potency through Advanced Structural Design

This compound's chemical structure, featuring a pyridine (B92270) ring, a piperazine (B1678402) moiety, and two 4-fluorophenyl groups, is foundational to its pharmacological properties ontosight.ai. Future directions in research should involve advanced structural design strategies to optimize its selectivity and potency. Structure-based drug design (SBDD), which leverages the 3D structural information of target proteins, can be employed to predict and enhance the binding affinity of this compound to its intended targets while minimizing off-target interactions nih.gov. Techniques such as de novo drug design and fragment-based drug design could lead to the generation of novel molecules with improved scaffolds and refined pharmacological profiles nih.gov. Computational methods, including alchemical free energy calculations, can be utilized to predict and guide the optimization of both potency and selectivity, allowing for more efficient lead optimization biorxiv.org. By systematically modifying the structural components of this compound and evaluating the resulting changes in activity and selectivity, researchers can develop analogs with enhanced therapeutic windows and reduced potential for undesired effects, tailoring its properties for specific clinical applications.

Q & A

Q. What are the primary pharmacological targets of FG-5893, and how do they influence experimental design in neuropsychiatric research?

this compound is a 5-HT1A receptor agonist and 5-HT2 receptor antagonist . To evaluate its neuropsychiatric effects, experimental designs should prioritize assays that measure receptor binding affinity (e.g., radioligand displacement assays for 5-HT1A/5-HT2) and functional responses (e.g., cAMP modulation for 5-HT1A, calcium flux assays for 5-HT2). Include controls for off-target effects using selective receptor blockers (e.g., WAY-100635 for 5-HT1A) .

Q. What in vitro models are most suitable for initial evaluation of this compound’s efficacy and selectivity?

Use cell lines expressing human 5-HT1A (e.g., HEK-293T) or 5-HT2 receptors (e.g., CHO-K1) to assess receptor-specific activity. Pair these with competitive binding assays (IC50 determination) and functional readouts (e.g., GTPγS binding for 5-HT1A, IP1 accumulation for 5-HT2). Validate selectivity via cross-reactivity screens against related GPCRs (e.g., 5-HT2C, dopamine receptors) .

Q. How should researchers optimize dosing protocols for this compound in preclinical behavioral studies?

Conduct dose-ranging studies in rodent models (e.g., forced swim test for antidepressant-like effects) using escalating doses (e.g., 1–10 mg/kg, oral or intraperitoneal). Monitor pharmacokinetic parameters (e.g., plasma half-life, brain penetration) to correlate exposure with behavioral outcomes. Include a vehicle control and reference compounds (e.g., SSRIs for comparison) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo behavioral outcomes for this compound?

Contradictions may arise from metabolic differences, blood-brain barrier penetration, or off-target effects. Address these by:

  • Quantifying brain concentrations of this compound and active metabolites via LC-MS .
  • Using conditional knockout models (e.g., 5-HT1A/5-HT2 receptor-deficient mice) to isolate target-specific effects .
  • Applying systems biology approaches (e.g., transcriptomic profiling) to identify secondary pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50/ED50 values. Report confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). For behavioral data with high variability, employ mixed-effects models to account for individual animal differences .

Q. How can researchers design experiments to distinguish this compound’s 5-HT1A agonist effects from its 5-HT2 antagonist effects in complex systems?

Use a combination of:

  • Pharmacological dissection : Co-administer selective 5-HT1A antagonists (e.g., WAY-100635) or 5-HT2 agonists (e.g., DOI) to isolate receptor contributions .
  • Circuit-specific optogenetics : Target serotonergic pathways (e.g., dorsal raphe to prefrontal cortex) to assess region-specific effects .
  • Computational modeling : Predict receptor occupancy ratios under varying dosing regimens .

Q. What methodologies are critical for validating this compound’s therapeutic potential in translational models of neuropsychiatric disorders?

  • Cross-species consistency : Replicate key findings in both rodent and non-human primate models (e.g., anxiety-like behaviors in marmosets) .
  • Biomarker integration : Measure CSF 5-HT levels or fMRI-based functional connectivity changes pre/post-treatment .
  • Longitudinal safety profiling : Assess tolerance development and withdrawal effects over extended dosing periods .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in this compound’s experimental results across different laboratories?

  • Standardize protocols : Adopt common assays (e.g., NIH Psychoactive Drug Screening Program guidelines) .
  • Inter-lab validation : Share compound batches and primary data via repositories (e.g., Zenodo) to ensure reproducibility .
  • Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .

Q. What strategies can mitigate bias in subjective behavioral assessments of this compound?

  • Blinded scoring : Use automated video tracking (e.g., EthoVision) for objective locomotion/immobility measurements .
  • Cross-validation : Correlate behavioral outcomes with electrophysiological (e.g., LFP recordings) or molecular (e.g., c-Fos expression) endpoints .

Data Presentation and Reproducibility

  • Tables : Include raw data (e.g., receptor binding IC50 values, n ≥ 3 replicates) and processed results (e.g., normalized response curves) .
  • Supplemental Materials : Provide detailed experimental protocols, compound characterization (e.g., NMR/HPLC spectra), and statistical code .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FG-5893
Reactant of Route 2
Reactant of Route 2
FG-5893

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.